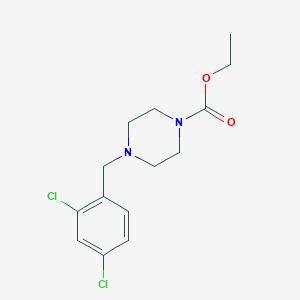![molecular formula C19H18N2O2S B5805158 3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5805158.png)
3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ITB-301 and has been found to have promising anti-cancer properties. In
Wirkmechanismus
The exact mechanism of action of 3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid is not fully understood. However, it has been suggested that this compound inhibits the activity of a protein called STAT3 (signal transducer and activator of transcription 3). STAT3 is a transcription factor that plays a crucial role in the development and progression of various cancers. Inhibition of STAT3 activity by 3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid leads to the downregulation of various genes that are involved in cancer cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that 3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid has minimal toxicity towards normal cells and tissues. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells unaffected. In addition, 3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid in lab experiments is its specificity towards cancer cells. This compound has been found to selectively target cancer cells, while leaving normal cells unaffected. In addition, 3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid has minimal toxicity towards normal cells and tissues. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions. This can make it challenging to administer the compound to cells in vitro.
Zukünftige Richtungen
There are several future directions for research on 3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of the potential of this compound as a therapeutic agent for various cancers. It would be interesting to explore the synergistic effects of 3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid in combination with other anti-cancer agents. Furthermore, the potential of this compound as an anti-inflammatory and anti-angiogenic agent can also be explored. Finally, the development of more soluble analogs of 3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid can also be investigated to overcome its limitations in lab experiments.
Conclusion:
In conclusion, 3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid is a compound with promising anti-cancer properties. Its specificity towards cancer cells and minimal toxicity towards normal cells make it an attractive candidate for further research. The development of more efficient synthesis methods and the investigation of its potential as a therapeutic agent for various cancers are some of the future directions for research on this compound.
Synthesemethoden
The synthesis of 3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid involves the reaction of 4-(4-isopropylphenyl)-1,3-thiazol-2-amine with 3-bromobenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature. The resulting product is then purified using methods such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid has been extensively studied for its potential anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for preventing cancer progression. In addition to its anti-cancer properties, 3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid has also been investigated for its anti-inflammatory and anti-angiogenic properties.
Eigenschaften
IUPAC Name |
3-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-12(2)13-6-8-14(9-7-13)17-11-24-19(21-17)20-16-5-3-4-15(10-16)18(22)23/h3-12H,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJMANBLKUZSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5805075.png)
![N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide](/img/structure/B5805079.png)


![N-[(benzylamino)carbonyl]-2-fluorobenzamide](/img/structure/B5805114.png)
![1-(3,3-dimethyl-2-oxobutoxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5805119.png)
![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5805125.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5805146.png)
![1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5805152.png)

![2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5805163.png)

![2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805178.png)